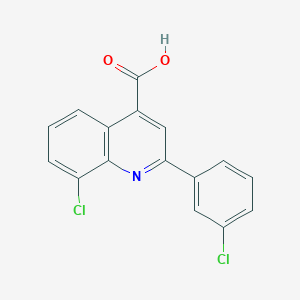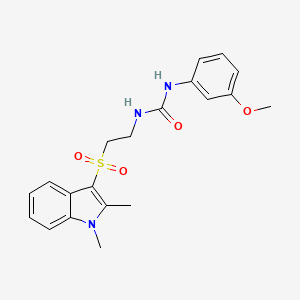
(4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone is an organic compound characterized by its complex structure, which includes nitrophenoxy and ethoxy groups attached to a phenyl ring, and a methanone group linked to a p-tolyl group
Mécanisme D'action
Target of Action
It is known that the compound has a benzylic position which is often involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The compound interacts with its targets primarily through nucleophilic substitution reactions at the benzylic position . These reactions can be either SN1 or SN2, depending on the nature of the benzylic halide . For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
The compound’s ability to undergo reactions at the benzylic position suggests that it may influence pathways involving aromatic compounds .
Pharmacokinetics
The compound’s molecular weight (2272155 g/mol) and structure suggest that it may have reasonable bioavailability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-nitrophenol with ethylene oxide to form 4-(2-hydroxyethoxy)nitrobenzene. This intermediate is then reacted with 4-bromobenzophenone under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-methoxyphenyl)methanone
- (4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-chlorophenyl)methanone
- (4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-fluorophenyl)methanone
Uniqueness
(4-(2-(4-Nitrophenoxy)ethoxy)phenyl)(p-tolyl)methanone is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The combination of nitrophenoxy and ethoxy groups also contributes to its distinct properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(4-methylphenyl)-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-16-2-4-17(5-3-16)22(24)18-6-10-20(11-7-18)27-14-15-28-21-12-8-19(9-13-21)23(25)26/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQQBOOEVZRRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2887972.png)
![N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2887975.png)

![2-(3,4-dimethoxyphenyl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2887978.png)

![Tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B2887981.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B2887982.png)



![2-chloro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2887989.png)

![ethyl 4-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2887994.png)
